molecular formula C22H27NO3 B11696481 Butyl 4-((4-tert-butylbenzoyl)amino)benzoate CAS No. 324577-48-2

Butyl 4-((4-tert-butylbenzoyl)amino)benzoate

Katalognummer: B11696481
CAS-Nummer: 324577-48-2
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: OLOUBUXJZMJBPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 4-((4-tert-butylbenzoyl)amino)benzoate is a chemical compound with the molecular formula C22H27NO3 and a molecular weight of 353.465 g/mol . This compound is known for its unique structure, which includes a butyl ester group and a tert-butylbenzoyl group attached to an amino benzoate core. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of Butyl 4-((4-tert-butylbenzoyl)amino)benzoate typically involves the reaction of 4-tert-butylbenzoyl chloride with butyl 4-aminobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and are performed at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Butyl 4-((4-tert-butylbenzoyl)amino)benzoate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Butyl 4-((4-tert-butylbenzoyl)amino)benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Butyl 4-((4-tert-butylbenzoyl)amino)benzoate involves its interaction with specific molecular targets. The tert-butylbenzoyl group can interact with hydrophobic pockets in proteins, while the amino benzoate core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Butyl 4-((4-tert-butylbenzoyl)amino)benzoate include:

These compounds share similar structural features but differ in their ester or amide groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct properties and applications.

Eigenschaften

CAS-Nummer

324577-48-2

Molekularformel

C22H27NO3

Molekulargewicht

353.5 g/mol

IUPAC-Name

butyl 4-[(4-tert-butylbenzoyl)amino]benzoate

InChI

InChI=1S/C22H27NO3/c1-5-6-15-26-21(25)17-9-13-19(14-10-17)23-20(24)16-7-11-18(12-8-16)22(2,3)4/h7-14H,5-6,15H2,1-4H3,(H,23,24)

InChI-Schlüssel

OLOUBUXJZMJBPV-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.